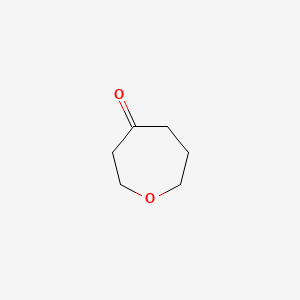

Oxepan-4-one

描述

属性

IUPAC Name |

oxepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6-2-1-4-8-5-3-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLGXFASUHKSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349060 | |

| Record name | oxepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62643-19-0 | |

| Record name | oxepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxepan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of ω-Hydroxyalkanoic Acids and Related Precursors

One of the classical synthetic routes to oxepan-4-one involves the cyclization of ω-hydroxyalkanoic acids or their derivatives. This method typically uses strong acid catalysts to promote ring closure:

- Method : Cyclization of 1,6-hexanediol or ω-hydroxyalkanoic acids under acidic conditions.

- Catalysts : Sulfuric acid or other strong mineral acids.

- Conditions : Heating is required to facilitate the intramolecular esterification or ring closure.

- Outcome : Formation of the this compound ring through dehydration and cyclization.

This approach is well-suited for laboratory-scale synthesis and can be adapted for industrial production with appropriate control of reaction parameters to maximize yield and purity.

Lewis Acid-Catalyzed Intramolecular Mukaiyama Aldol Condensation

A more modern and stereoselective method involves the use of Lewis acid catalysts to mediate intramolecular directed aldol reactions of enol silanes and acetals. This silicon-mediated annulation is a powerful synthetic strategy for constructing this compound rings.

- Key Reaction : Intramolecular Mukaiyama aldol condensation.

- Catalysts : Titanium tetrachloride (TiCl4) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been used effectively.

- Substrates : Enol silanes derived from dioxolane precursors.

- Temperature : Typically low temperatures (-78 °C to -40 °C) to control stereoselectivity.

- Mechanism :

- Lewis acid cleaves the acetal to form an oxonium ion intermediate.

- Intramolecular nucleophilic attack by the enol silane forms the this compound ring.

- Stereochemical Control : The stereochemistry of the starting material influences the product distribution.

- Yields : Moderate to good yields (~40-70%) depending on substrate and catalyst choice.

This method allows for the controlled synthesis of this compound with defined stereochemistry and is valuable for complex molecule synthesis.

Oxidation of Corresponding Cyclic Alcohols

This compound can also be prepared by oxidation of the corresponding cyclic alcohols (oxepan-4-ol):

- Oxidizing Agents : Potassium permanganate (KMnO4), chromic acid (H2CrO4), or pyridinium chlorochromate (PCC).

- Reaction Conditions : Mild to moderate temperature, often in aqueous or organic solvents.

- Outcome : Selective oxidation of the hydroxyl group to the ketone at the 4-position.

- Advantages : This method is straightforward and allows for modification of existing cyclic alcohols to the ketone.

Industrial Production Techniques

Industrial synthesis of this compound focuses on scalability, purity, and yield optimization:

- Reactor Types : Continuous flow reactors and automated batch reactors.

- Process Control : Precise temperature, catalyst concentration, and reaction time control to maximize yield.

- Purification : Crystallization, distillation, or chromatographic techniques to achieve high purity.

- Example : Cyclization of diols under acidic conditions in large-scale reactors with continuous monitoring.

This approach ensures consistent quality and efficiency suitable for commercial applications.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of ω-Hydroxyalkanoic Acids | Sulfuric acid (H2SO4) | Heating, acidic medium | Simple, scalable | 60-80 | Suitable for industrial scale |

| Lewis Acid-Catalyzed Mukaiyama Aldol | TiCl4, TMSOTf | Low temperature (-78 °C to -40 °C) | Stereoselective, regioselective | 40-70 | Requires careful control of stereochemistry |

| Oxidation of Cyclic Alcohols | KMnO4, H2CrO4, PCC | Mild to moderate temperature | Straightforward oxidation | 70-90 | Depends on alcohol substrate purity |

| Industrial Continuous Flow Cyclization | Acid catalysts, automated reactors | Controlled temperature and time | High purity, scalable | >80 | Uses advanced process control |

Research Findings and Mechanistic Insights

Mechanistic Studies : The Lewis acid-catalyzed intramolecular aldol condensation proceeds via oxonium ion intermediates whose formation and reactivity are influenced by the nature of the Lewis acid and the stereochemistry of the precursor. The reaction pathway involves two stages: acetal cleavage and intramolecular nucleophilic attack by the enol silane.

Stereochemical Influence : The stereochemistry of the starting dioxolane precursors determines the ratio of cis- and trans-oxepan-4-one products. For example, TiCl4 favors formation of cis-tetrahydropyran-4-one derivatives with high selectivity.

Industrial Relevance : Continuous flow methods improve reaction efficiency, reduce side reactions, and facilitate scale-up. Acid-catalyzed cyclization remains the backbone of industrial synthesis due to its robustness and cost-effectiveness.

化学反应分析

Types of Reactions: Oxepan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing functional groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used to oxidize this compound to produce carboxylic acids or other oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce this compound to its corresponding alcohol, oxepan-4-ol.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, to replace the ketone group with other functional groups.

Major Products Formed:

Oxidation: this compound can be oxidized to form oxepan-4-carboxylic acid.

Reduction: The reduction of this compound yields oxepan-4-ol.

Substitution: Substitution reactions can produce halogenated oxepanes or aminated derivatives.

科学研究应用

Chemical Applications

Oxepan-4-one serves as a crucial building block in organic synthesis. Its unique ring structure allows it to participate in various chemical reactions, making it significant for developing complex organic molecules and heterocycles.

Synthesis of Complex Molecules

- Precursor for Heterocycles : this compound is often used to synthesize more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Reactions : It undergoes oxidation, reduction, and substitution reactions:

- Oxidation : Can be oxidized to form oxepan-4-carboxylic acid.

- Reduction : Reduces to oxepan-4-ol using lithium aluminum hydride (LiAlH₄).

- Substitution : Nucleophilic substitution can yield halogenated or aminated derivatives.

Biological Applications

The biological significance of this compound derivatives has been explored in various studies, particularly regarding their antimicrobial and antifungal properties.

Antimicrobial Activity

- Research indicates that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Therapeutic Potential

- Ongoing studies are investigating the use of this compound derivatives as therapeutic agents for various diseases, including anxiety disorders. The compound's structural properties may contribute to its efficacy in drug development.

Medicinal Applications

In the realm of medicine, this compound has been studied for its role in treating anxiety disorders. For instance, a comparative study highlighted the effectiveness of oxepan (a derivative) against traditional treatments like diazepam, indicating its potential as a safer alternative with fewer side effects .

Case Study: Anxiety Treatment

A pilot study compared the efficacy of oxazepam (a related compound) with natural extracts for managing generalized anxiety disorder. Results showed that while both were effective, oxazepam had a higher incidence of job performance impairment compared to natural extracts .

Industrial Applications

In industrial settings, this compound is utilized in producing polymers and resins. Its chemical properties make it an ideal intermediate for synthesizing various industrial chemicals.

Polymer Production

- This compound is employed as an intermediate in the synthesis of polyesters and other polymeric materials, contributing to advancements in material science.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Essential for complex organic synthesis |

| Biology | Antimicrobial agent | Significant activity against Gram-positive bacteria |

| Medicine | Treatment for anxiety disorders | Comparable efficacy to traditional medications with fewer side effects |

| Industry | Polymer production | Used as an intermediate in synthesizing resins |

作用机制

The mechanism by which oxepan-4-one exerts its effects depends on its specific application. For example, in antimicrobial research, this compound derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the microorganisms.

相似化合物的比较

Cyclohexanone

Oxepane

Caprolactone

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Oxepan-4-one, a heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing one oxygen atom. Its molecular structure can be modified to enhance biological activity, particularly through the introduction of various substituents such as trifluoromethyl groups. The presence of these groups influences the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .

Structural Comparison Table

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Six-membered ring with oxygen | Basic oxepanone structure |

| 5-(Trifluoromethyl)this compound | Similar structure but with trifluoromethyl | Enhanced lipophilicity and metabolic stability |

| 5-(Chloromethyl)this compound | Contains chlorine instead of fluorine | Generally less stable than trifluoromethyl |

Interaction Studies

Preliminary studies indicate that this compound and its derivatives exhibit significant binding affinity to various biological targets. For instance, the introduction of a trifluoromethyl group enhances interactions with specific enzymes or receptors, potentially altering pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs . These interactions are crucial for understanding the therapeutic potential of this compound in drug design.

Cytotoxicity and Antioxidant Activity

Recent research has demonstrated that derivatives of this compound exhibit promising cytotoxic effects against human cancer cell lines. In vitro studies have shown that certain synthesized derivatives possess significant cytotoxicity against A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines. For example:

- Compound 4h : IC50 values of 22.09 µg/mL against A-549 and 6.40 µg/mL against MCF-7.

- Doxorubicin : Standard reference drug with IC50 values significantly lower than some derivatives, indicating that certain this compound derivatives may have superior activity .

Case Studies

A notable case study involved the synthesis of chromen benzamide derivatives from this compound precursors. These compounds were tested for their antioxidant properties using DPPH radical scavenging assays, demonstrating significant activity compared to standard antioxidants . The findings underscore the versatility of this compound in developing bioactive compounds with potential therapeutic applications.

常见问题

Q. What are the established synthetic routes for Oxepan-4-one, and how can their reproducibility be ensured in academic research?

- Methodological Answer : Synthetic routes for this compound typically involve cyclization of precursor ketones or oxidation of cyclic ethers. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalysts) with precision, adhering to journal guidelines for experimental details .

- Validate purity using chromatographic techniques (e.g., HPLC, GC-MS) and structural identity via H/C NMR and IR spectroscopy .

- Include control experiments to confirm the absence of side products. Raw data (e.g., chromatograms, spectra) should be archived in supplementary materials for peer review .

Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?

- Methodological Answer :

- Purity : Quantify using melting point analysis, elemental analysis, or mass spectrometry. Report percent purity with error margins .

- Structural Identity : Combine spectroscopic data (NMR chemical shifts, IR absorption bands) with X-ray crystallography if possible. For novel derivatives, provide full spectral assignments and comparison to literature precedents .

- Data Presentation : Use standardized formats for tables/figures, ensuring clarity and reproducibility .

Q. What experimental protocols are recommended for studying this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Design accelerated stability studies under controlled humidity, temperature, and light exposure.

- Monitor degradation via UV-Vis spectroscopy or LC-MS, quantifying degradation products statistically (e.g., ANOVA for significance) .

- Report uncertainties in measurements (e.g., standard deviation) and validate methods against established protocols .

Advanced Research Questions

Q. How can computational models resolve discrepancies between experimental and theoretical data for this compound’s electronic properties?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to predict electronic spectra, comparing results with experimental UV-Vis/NMR data.

- Calibrate computational parameters (basis sets, solvation models) using benchmark molecules. Address discrepancies by evaluating approximations (e.g., neglecting relativistic effects) .

- Publish full computational workflows, including software versions and input files, to ensure reproducibility .

Q. What methodologies are recommended for analyzing contradictory spectroscopic data observed in this compound derivatives?

- Methodological Answer :

- Step 1 : Replicate experiments under identical conditions to rule out procedural errors.

- Step 2 : Cross-validate using complementary techniques (e.g., Raman spectroscopy vs. IR for functional groups).

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or systematic errors .

- Discuss limitations in the "Discussion" section, citing potential instrumental or sample preparation artifacts .

Q. How should researchers design kinetic studies to elucidate reaction mechanisms involving this compound as a substrate?

- Methodological Answer :

- Use stopped-flow spectroscopy or quenching methods to capture transient intermediates.

- Vary substrate concentration and temperature to derive rate laws (e.g., Eyring plots for activation parameters).

- Validate mechanistic hypotheses with isotopic labeling (e.g., O tracing) or computational transition-state modeling .

Q. How can researchers design experiments to investigate solvent effects on this compound’s reactivity while controlling for confounding variables?

- Methodological Answer :

- Variable Control : Fix temperature, concentration, and stirring rate. Use a solvent polarity index (e.g., ET(30)) to categorize solvents.

- Data Collection : Measure reaction rates via in situ monitoring (e.g., NMR kinetics).

- Analysis : Apply linear free-energy relationships (LFER) or multivariate regression to isolate solvent effects .

Q. What strategies are effective for reconciling conflicting literature reports on this compound’s biological activity?

- Methodological Answer :

- Conduct a systematic meta-analysis, evaluating study designs (e.g., cell lines, dosage protocols) for variability .

- Perform dose-response assays under standardized conditions, reporting IC values with confidence intervals.

- Highlight methodological differences (e.g., assay sensitivity, purity of compounds) in the "Discussion" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。